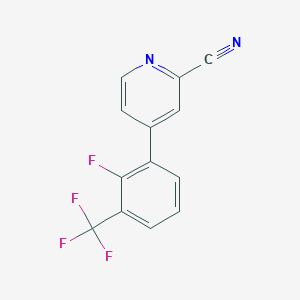

4-(2-Fluoro-3-trifluoromethylphenyl)pyridine-2-carbonitrile

Beschreibung

Eigenschaften

IUPAC Name |

4-[2-fluoro-3-(trifluoromethyl)phenyl]pyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H6F4N2/c14-12-10(2-1-3-11(12)13(15,16)17)8-4-5-19-9(6-8)7-18/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZERDHISHUZPPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)C(F)(F)F)F)C2=CC(=NC=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H6F4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Halogenation and Fluorination

- Starting from halogenated pyridine derivatives such as 2-chloro-6-(trifluoromethyl)pyridine, fluorination at specific positions is achieved using reagents like potassium fluoride in polar aprotic solvents (e.g., dimethyl sulfoxide) at elevated temperatures (around 120°C). This step selectively introduces the fluorine atom on the pyridine ring, enhancing electronic properties.

Introduction of the Trifluoromethyl Group

- The trifluoromethyl group is typically incorporated via direct substitution reactions using trifluoromethyl-active species or by chlorine/fluorine exchange on a trichloromethylpyridine precursor. This method ensures efficient incorporation of the trifluoromethyl substituent at the desired phenyl position.

Coupling Reactions

- The key step involves coupling the substituted phenyl ring to the pyridine-2-carbonitrile core. Suzuki-Miyaura cross-coupling is commonly employed, utilizing boronic acid derivatives or halogenated intermediates under palladium catalysis. Reaction conditions are optimized to maintain regioselectivity and yield.

Purification and Crystallization

After synthesis, the crude product undergoes purification by recrystallization or chromatographic methods. For example, recrystallization from acetone-water mixtures at controlled temperatures (10–20°C) is used to obtain high-purity products.

The formation of salts and monohydrates of the compound is also reported to enhance stability and facilitate purification. Acid addition salts (e.g., hydrochloric acid salt) are prepared by treating the compound with acids generated in situ from acid precursors such as acetyl chloride in the presence of alcohols. Subsequent treatment with aqueous basic solutions precipitates the monohydrate form, which is dried under reduced pressure at 85–120°C.

| Step | Reagents/Conditions | Description | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 2-chloro-6-(trifluoromethyl)pyridine, KF, DMSO, 120°C | Fluorination of pyridine ring | Not specified | Selective fluorination at 3-position |

| 2 | Trifluoromethyl-active species or trichloromethylpyridine precursor | Introduction of trifluoromethyl group | Not specified | Efficient substitution on phenyl ring |

| 3 | Suzuki-Miyaura coupling, Pd catalyst, boronic acid derivatives | Coupling phenyl to pyridine-2-carbonitrile | Not specified | Maintains regioselectivity |

| 4 | Acetone-water recrystallization, 10–20°C | Purification of crude product | - | Enhances purity |

| 5 | Acid treatment (e.g., acetyl chloride + alcohol), aqueous base treatment | Salt and monohydrate formation | - | Improves stability and purity |

Purity is confirmed by High-Performance Liquid Chromatography (HPLC) with C18 columns using acetonitrile/water gradients, targeting >95% purity.

Structural confirmation is achieved by ^1H and ^19F Nuclear Magnetic Resonance (NMR) spectroscopy, identifying characteristic fluorine signals and aromatic proton environments.

High-Resolution Mass Spectrometry (HRMS) validates molecular weight consistent with C13H6F4N2 (approx. 284.04 g/mol).

X-ray crystallography may be employed to confirm substitution pattern and molecular conformation.

The reaction temperature, solvent choice, and reagent stoichiometry are critical parameters influencing yield and purity. For instance, controlling temperature during recrystallization (10–20°C) and acid-base treatments (35–45°C) optimizes crystallization and salt formation.

Use of mixed solvents such as acetone and water in specific volume ratios (e.g., 4:1 ketone to dichloromethane) enhances product crystallization and isolation.

The process allows for removal of anilinic side products through selective precipitation of the hydrochloric acid salt, leaving impurities in filtrate, thus achieving high purity (<0.01% impurities).

The preparation of 4-(2-Fluoro-3-trifluoromethylphenyl)pyridine-2-carbonitrile involves a multi-step synthetic route combining selective fluorination, trifluoromethylation, and cross-coupling reactions. Subsequent purification through recrystallization and salt/monohydrate formation ensures high purity and stability. These methods are supported by detailed process parameters and analytical validation, making the synthesis robust for research and potential pharmaceutical applications.

Analyse Chemischer Reaktionen

Types of Reactions

4-(2-Fluoro-3-trifluoromethylphenyl)pyridine-2-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation products.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The compound can undergo substitution reactions, where one or more substituents are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound has shown potential as a building block in the synthesis of various pharmaceuticals. Its structural features contribute to the development of novel therapeutic agents.

Case Studies

- Anticancer Activity : Research indicates that derivatives of pyridine compounds exhibit significant anticancer properties. For instance, compounds similar to 4-(2-Fluoro-3-trifluoromethylphenyl)pyridine-2-carbonitrile have been synthesized and evaluated for their ability to inhibit cancer cell proliferation .

- Antiviral Agents : The compound's fluorinated structure enhances its bioactivity, making it a candidate for antiviral drug development. Studies have focused on modifying the pyridine ring to improve efficacy against viral infections .

Agrochemicals

Fluorinated compounds are known for their stability and effectiveness as agrochemicals.

Applications

- Herbicides and Insecticides : The compound's unique electronic properties can be exploited to create effective herbicides and insecticides. Research suggests that trifluoromethyl groups enhance the potency of agrochemical agents by improving their interaction with biological targets .

Material Science

In material science, this compound is being investigated for its potential use in developing advanced materials.

Properties and Uses

- Polymer Additives : The compound can serve as an additive in polymer formulations to enhance thermal stability and chemical resistance.

- Coatings : Its fluorinated nature provides hydrophobic properties, making it suitable for use in protective coatings that require durability and resistance to environmental factors .

Summary Table of Applications

| Application Area | Specific Use Cases | Notable Properties |

|---|---|---|

| Medicinal Chemistry | Anticancer agents, antiviral drugs | Bioactivity enhancement via fluorination |

| Agrochemicals | Herbicides, insecticides | Increased potency and stability |

| Material Science | Polymer additives, protective coatings | Hydrophobicity and thermal stability |

Wirkmechanismus

The mechanism of action of 4-(2-Fluoro-3-trifluoromethylphenyl)pyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate the molecular mechanisms involved .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Topiroxostat (FYX-051)

Structure : 4-[5-(Pyridin-4-yl)-1H-1,2,4-triazol-3-yl]pyridine-2-carbonitrile .

Key Features :

- A triazole ring bridges two pyridine moieties.

- Acts as a hybrid inhibitor of xanthine oxidase (XO), coordinating the molybdenum center while interacting with the substrate-access channel .

Comparison : - Electronic Effects : The triazole ring in Topiroxostat introduces additional hydrogen-bonding capabilities, unlike the fluorophenyl group in the target compound, which primarily contributes steric bulk and lipophilicity.

5-Amino-3-(trifluoromethyl)pyridine-2-carbonitrile

Structure: A pyridine-2-carbonitrile with a trifluoromethyl group at position 3 and an amino group at position 5 . Key Features:

- Intermediate in synthesizing apalutamide (a prostate cancer drug).

- The amino group enhances solubility and reactivity for further functionalization. Comparison:

6-(2-Chlorophenyl)-2-(4-methoxyphenoxy)-4-(trifluoromethyl)pyridine-3-carbonitrile

Structure: Pyridine-3-carbonitrile with chlorophenyl, methoxyphenoxy, and trifluoromethyl substituents . Key Features:

- The methoxyphenoxy group introduces ether linkages, improving solubility. Comparison:

- Ring Position : The carbonitrile group at position 3 (vs. position 2 in the target compound) alters dipole moments and steric interactions.

3-Amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile

Structure: Thienopyridine-2-carbonitrile with phenyl and trifluoromethyl groups . Key Features:

- The thienopyridine core enhances π-π stacking interactions in biological targets. Comparison:

Physicochemical and Pharmacokinetic Properties

*Calculated based on formula C₁₃H₆F₄N₂.

Biologische Aktivität

4-(2-Fluoro-3-trifluoromethylphenyl)pyridine-2-carbonitrile, with the CAS number 1219454-33-7, is a fluorinated pyridine derivative that has garnered attention for its potential biological activities. This compound features a pyridine ring substituted with a 2-fluoro-3-trifluoromethylphenyl group and a carbonitrile moiety, which contributes to its unique chemical properties and biological interactions.

The molecular formula of this compound is C13H6F4N2, with a molecular weight of 266.19 g/mol. The predicted boiling point is approximately 345.2 °C, and it has a density of about 1.40 g/cm³ . These properties suggest stability under various conditions, making it suitable for biological studies.

| Property | Value |

|---|---|

| Molecular Formula | C13H6F4N2 |

| Molecular Weight | 266.19 g/mol |

| Boiling Point | 345.2 °C (predicted) |

| Density | 1.40 g/cm³ (predicted) |

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, including enzymes and receptors involved in various metabolic pathways. The presence of fluorinated groups can enhance lipophilicity and alter the binding affinity to biological targets, potentially leading to increased potency compared to non-fluorinated analogs .

Biological Activity

Research indicates that compounds similar to this compound exhibit diverse biological activities, including:

- Antimicrobial Activity : Fluorinated compounds have been shown to possess antimicrobial properties due to their ability to disrupt cellular membranes or inhibit enzyme functions.

- Anticancer Activity : Some studies suggest that pyridine derivatives can inhibit cancer cell proliferation by interfering with specific signaling pathways.

- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, which is crucial for metabolic processes.

Case Studies

- Anticancer Research : A study on fluorinated pyridine derivatives demonstrated that modifications at the pyridine ring significantly affected the anticancer activity against several cancer cell lines. The introduction of trifluoromethyl groups enhanced the potency of these compounds .

- Enzyme Inhibition Studies : Research focusing on similar compounds has revealed that trifluoromethyl substitutions can improve the selectivity and efficacy of enzyme inhibitors targeting metabolic pathways critical in cancer and other diseases .

Comparative Analysis

A comparative analysis of similar compounds reveals that those containing trifluoromethyl groups often exhibit enhanced biological activities compared to their non-fluorinated counterparts. For instance, studies have shown that the inclusion of a trifluoromethyl group in drug design can increase potency by several folds due to improved interactions with target proteins .

| Compound Name | Biological Activity | IC50 (µM) |

|---|---|---|

| 4-(Trifluoromethyl)pyridine | Antimicrobial | 15 |

| 2-Fluoro-3-trifluoromethylbenzene | Anticancer | 20 |

| This compound | Potentially Anticancer/Inhibitory | TBD |

Q & A

Basic Research Questions

Q. What spectroscopic and crystallographic methods are recommended for characterizing the molecular structure of 4-(2-Fluoro-3-trifluoromethylphenyl)pyridine-2-carbonitrile?

- Methodological Answer :

- Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) is essential for determining bond lengths, angles, and torsion angles. For example, monoclinic systems (space group ) with lattice parameters , , , and have been used for structurally related pyridine carbonitriles .

- Complementary techniques :

- / NMR to confirm aromatic proton environments and fluorine coupling patterns.

- FT-IR to identify nitrile (2220 cm) and fluorinated group vibrations.

- Mass spectrometry (ESI-MS) to verify molecular ion peaks () .

Q. Which enzymatic assays are appropriate for assessing xanthine oxidoreductase (XOR) inhibitory activity?

- Methodological Answer :

- In vitro XOR inhibition assays : Use purified bovine milk xanthine oxidase, monitor uric acid formation at 295 nm, and calculate IC via dose-response curves.

- Kinetic analysis : Apply Michaelis-Menten models to determine competitive/non-competitive inhibition mechanisms. Preclinical studies on analogous inhibitors (e.g., FYX-051) used these methods to evaluate binding affinity .

- Validation : Cross-check with recombinant human XOR to confirm species-specific activity .

Q. How can researchers confirm the compound’s metabolic stability in hepatic models?

- Methodological Answer :

- Hepatocyte incubation : Incubate with primary hepatocytes (rat/human) and quantify parent compound depletion via LC-MS/MS.

- UGT inhibition : Co-incubate with β-glucuronidase inhibitors (e.g., saccharolactone) to assess N-glucuronidation contributions. Studies on FYX-051 highlighted UGT1A4 as the primary isoform for pyridine carbonitrile glucuronidation .

Advanced Research Questions

Q. How can computational modeling reconcile discrepancies between predicted and experimental XOR binding affinities?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina with crystal structures of XOR-inhibitor complexes (e.g., PDB 1N5X) to predict binding poses.

- Molecular dynamics (MD) simulations : Parameterize force fields (e.g., AMBER) for fluorine interactions and validate against experimental IC values.

- Free energy calculations : Apply thermodynamic integration to refine binding free energy estimates .

Q. What strategies resolve polymorphic contradictions in crystallographic data?

- Methodological Answer :

- Variable-temperature XRD : Analyze thermal expansion coefficients to detect phase transitions.

- Hirshfeld surface analysis : Compare intermolecular interactions (e.g., F···H contacts) across polymorphs.

- DFT optimization : Use B3LYP/6-311+G** to calculate lattice energies and identify thermodynamically stable forms .

Q. How does torsional strain in the fluorophenyl moiety influence conformational stability?

- Methodological Answer :

- X-ray torsion angles : Measure dihedral angles (e.g., C18–C19–C14 = 121.8°) to quantify steric hindrance .

- DFT/NMR correlation : Compare calculated rotational barriers (at B3LYP/6-31G*) with variable-temperature NMR line-shape analysis to assess dynamic behavior .

Q. How do electronic effects of fluorine/trifluoromethyl groups impact pharmacokinetics?

- Methodological Answer :

- Metabolite identification : Use LC-HRMS to detect hydroxylated or defluorinated metabolites in microsomal assays.

- Hammett analysis : Correlate substituent σ values with metabolic clearance rates. FYX-051 studies demonstrated reduced glucuronidation with electron-withdrawing groups .

Data Contradiction Analysis

Q. How should researchers address inconsistent in vitro vs. in vivo metabolic data?

- Methodological Answer :

- Physiologically-based pharmacokinetic (PBPK) modeling : Incorporate tissue-specific expression levels of UGT1A4 and hepatic blood flow rates.

- Transgenic mouse models : Use UGT1A4-humanized mice to isolate isoform-specific contributions .

Q. What analytical approaches differentiate isomeric byproducts in synthetic mixtures?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.